1-(3-Chlorophenyl)piperidin-4-ol
Description
Significance of Piperidine (B6355638) Derivatives as Bioactive Motifs
Piperidine and its derivatives are one of the most frequently encountered heterocyclic systems in approved pharmaceuticals, underscoring their immense value in drug discovery. arizona.eduexlibrisgroup.com The significance of this scaffold can be attributed to several key factors that medicinal chemists leverage to develop new and effective drugs.
Firstly, the introduction of a piperidine ring into a molecule can substantially modulate its physicochemical properties. thieme-connect.com The nitrogen atom in the ring can act as a basic center, influencing the compound's pKa and solubility, which are critical parameters for how a drug is absorbed and distributed in the body. The three-dimensional, chair-like conformation of the piperidine ring also provides a rigid scaffold that can be used to orient other functional groups in a precise spatial arrangement, enhancing binding affinity and selectivity for biological targets. wikipedia.org
Secondly, piperidine derivatives exhibit a vast range of biological activities. wisdomlib.org This structural motif is a cornerstone for drugs targeting the central nervous system (CNS), including antipsychotics, analgesics, and stimulants. exlibrisgroup.comwikipedia.org Beyond the CNS, piperidine-containing compounds have been developed as anticancer agents, antivirals, antihistamines, anticoagulants, and antihypertensives. exlibrisgroup.comresearchgate.net The versatility of the piperidine core allows it to be decorated with various substituents, leading to compounds that can interact with a wide array of biological receptors and enzymes. For instance, chiral piperidine scaffolds have been shown to enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce certain toxicities. thieme-connect.comthieme-connect.com
The following table highlights a selection of well-known drugs that feature the piperidine scaffold, illustrating the breadth of its therapeutic applications. wikipedia.orgresearchgate.net
| Drug Name | Therapeutic Class |
| Haloperidol | Antipsychotic |
| Methylphenidate | Stimulant (ADHD Treatment) |
| Fentanyl | Opioid Analgesic |
| Risperidone | Antipsychotic |
| Donepezil | Alzheimer's Disease Treatment |
| Loperamide | Antidiarrheal |
| Minoxidil | Vasodilator (Hair Loss Treatment) |
This table is for illustrative purposes and is not exhaustive.
The continued exploration of piperidine-based structures remains a highly active area of research, with thousands of scientific papers published on the topic in recent years. nih.gov Scientists are constantly developing new synthetic methods to create novel piperidine derivatives and screen them for a wide range of pharmacological activities, including as biocides against infectious agents and as treatments for neurodegenerative diseases. nih.govencyclopedia.pub
Historical Context of Piperidinol Structures in Chemical Biology
The history of piperidine itself dates back to 1850, when it was first isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org However, the specific subclass of piperidinols—piperidine rings bearing a hydroxyl (-OH) group—has its own significant lineage in chemical biology and pharmacology.
The journey of piperidinol structures is intrinsically linked to the study of natural products and the subsequent effort to synthesize analogs with improved properties. Many naturally occurring alkaloids, which are nitrogen-containing compounds from plants, feature the piperidine ring. encyclopedia.pub Early work on these complex molecules, such as morphine and atropine, revealed that the piperidine core was often essential for their biological effects. encyclopedia.pub Morphine, a potent analgesic, contains a fused piperidine ring, and its discovery spurred research into simplified structures that retained its pain-relieving properties, leading to the development of synthetic opioids like meperidine, which features a central piperidinol-related structure. wikipedia.orgencyclopedia.pub
The development of synthetic chemistry in the late 19th and early 20th centuries allowed chemists to move beyond isolating compounds from natural sources to creating novel molecules in the laboratory. ucdavis.edu This era saw the rise of systematic drug discovery, where structural analogs of known active compounds were synthesized and tested. The piperidinol moiety proved to be a valuable pharmacophore—a part of a molecule's structure responsible for its pharmacological activity.
The study of aryl piperidinol cores, where an aromatic ring is attached to the piperidine structure, has been a particularly fruitful area. nih.gov This combination has been explored for various therapeutic targets, including the development of antitubercular agents. nih.gov The historical and ongoing research into piperidinol-based compounds demonstrates the enduring importance of this structural motif in the quest for new medicines. nih.gov
Properties
IUPAC Name |
1-(3-chlorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8,11,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJKBOMAIZCAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119836-11-2 | |
| Record name | 1-(3-chlorophenyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 1 3 Chlorophenyl Piperidin 4 Ol and Analogs
Established Synthetic Pathways to Chlorophenyl Piperidinol Core Structures
The construction of the fundamental 1-(3-chlorophenyl)piperidin-4-ol scaffold can be achieved through several reliable synthetic routes. These methods offer flexibility in starting materials and reaction conditions, allowing for the efficient production of the target compound and its derivatives.
Grignard Reagent-Mediated Syntheses
Grignard reactions provide a powerful tool for the formation of carbon-carbon bonds and are particularly useful for the synthesis of tertiary alcohols like this compound. This approach typically involves the reaction of a Grignard reagent, in this case, 3-chlorophenylmagnesium bromide, with a suitable ketone, such as N-protected 4-piperidone (B1582916).
The synthesis of the required Grignard reagent, 3-chlorophenylmagnesium bromide, can be achieved by reacting 3-chlorobromobenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). It is important to note that the reactivity of aryl halides towards magnesium follows the trend I > Br > Cl, making the selective formation of the Grignard reagent from a dihalogenated starting material possible. stackexchange.comsciencemadness.org
The subsequent reaction of the Grignard reagent with an N-protected 4-piperidone derivative leads to the formation of the desired tertiary alcohol after an acidic workup to remove the protecting group. The use of an N-protecting group, such as a benzyl (B1604629) or a carbamate (B1207046) group, is crucial to prevent the acidic proton of the piperidine (B6355638) nitrogen from quenching the Grignard reagent.
One patented method describes the reaction of 3-chlorobenzyl chloride with 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methyl-pyridine, followed by treatment with the Grignard reagent of 4-chloro-N-methyl-piperidine to yield a precursor to Loratadine. google.com Another approach involves the reaction of 4-chlorophenylmagnesium bromide with N-protected piperidinone derivatives.
Alkylation Reactions of Piperidinol Intermediates
The alkylation of a pre-existing piperidin-4-ol or its derivatives is another viable strategy for the synthesis of this compound. This method involves the formation of a bond between the nitrogen atom of the piperidine ring and the 3-chlorophenyl group.
A common approach is the N-alkylation of 4-piperidinol with a suitable 3-chlorophenyl halide or an equivalent electrophile. For instance, the reaction of 4-piperidinol with 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene in the presence of a base would yield the target compound. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Derivatives of 4-(4-chlorophenyl)piperidin-4-ol (B141385) have been synthesized via alkylation with halogenated ketones. For example, the reaction of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride with 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane in the presence of potassium hydroxide (B78521) and potassium iodide at elevated temperatures has been reported to yield the corresponding N-alkylated product.
Mannich Reaction Applications in Piperidine Synthesis
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that can be utilized for the synthesis of piperidine rings. acs.orgnih.gov This three-component condensation reaction involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. rsc.orgresearchgate.net While not a direct route to this compound, the Mannich reaction is a powerful tool for constructing substituted piperidine cores which can then be further functionalized. rsc.orgfao.org
For instance, a Mannich-type reaction could be envisioned where a suitable precursor containing the 3-chlorophenylamino moiety is reacted with formaldehyde and a compound with two acidic protons to form a piperidin-4-one derivative. Subsequent reduction of the ketone would then yield the desired piperidin-4-ol. The versatility of the Mannich reaction allows for the introduction of various substituents on the piperidine ring, making it a valuable method for generating diverse analogs. researchgate.net
Multi-Step Protocol Design for Derivatization
The synthesis of complex derivatives of this compound often requires multi-step protocols. These synthetic sequences allow for the introduction of various functional groups and the construction of more elaborate molecular architectures.
One common strategy involves the initial synthesis of the core this compound scaffold using one of the methods described above. This intermediate can then be subjected to a series of chemical transformations to introduce desired substituents. For example, the hydroxyl group can be esterified or etherified, while the aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, provided the existing chloro-substituent directs the incoming group to a desired position.
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction times and improving yields in multi-step syntheses. nih.gov For example, microwave-assisted N-alkylation reactions have been successfully employed in the synthesis of trazodone (B27368) analogues, demonstrating the potential of this technology for the efficient derivatization of piperidine-containing compounds. nih.gov
Stereoselective Synthesis and Chiral Separation Techniques for Piperidinol Derivatives
When the piperidine ring is asymmetrically substituted, the resulting piperidinol derivatives can exist as stereoisomers. The biological activity of these stereoisomers can differ significantly, making the development of stereoselective synthetic methods and chiral separation techniques a critical area of research. ethz.ch
Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. youtube.com This can be achieved through various strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or chiral catalysts. ethz.ch For example, a gold-catalyzed cyclization of N-homopropargyl amides has been developed for the one-pot synthesis of piperidin-4-ols with excellent diastereoselectivities. nih.gov
In cases where a racemic or diastereomeric mixture is obtained, chiral separation techniques are employed to isolate the individual stereoisomers. slideshare.net High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used and effective method for the analytical and preparative separation of enantiomers. Other techniques include classical resolution via the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. slideshare.net
Patent Literature Analysis for Novel Synthetic Routes of Chlorophenyl Piperidinols
The synthesis of chlorophenyl piperidinols, a key structural motif in various pharmacologically active compounds, has been a subject of considerable interest in the patent literature. A review of recent patents reveals several innovative and refined methodologies aimed at improving efficiency, yield, and accessibility of these valuable intermediates. These approaches often focus on the construction of the piperidine ring, the introduction of the chlorophenyl group, and the stereoselective formation of the hydroxyl functionality.
A foundational strategy for synthesizing 4-aryl-4-hydroxypiperidines involves the use of piperidin-4-one intermediates. googleapis.com Patent EP 3666757 A1 describes processes for preparing a variety of substituted piperidin-4-ones, which serve as crucial building blocks for the target molecules. googleapis.com The synthesis of N-substituted-4-piperidones is further elaborated in Chinese patent CN102731369A, which details a method involving the cyclization of a primary amine with 1,5-dichloro-3-pentanone. google.com This approach offers a versatile entry point to N-aryl piperidinones, which can then be subjected to arylation at the 4-position.
One of the most direct methods for introducing the chlorophenyl group is through the use of organometallic reagents. The Grignard reaction, for instance, is a well-established method for the arylation of ketones. This would involve the reaction of an N-protected piperidin-4-one with a chlorophenylmagnesium bromide. Following the Grignard addition, deprotection of the nitrogen yields the desired chlorophenyl piperidinol.
Recent patent literature has also explored novel catalytic systems to facilitate the synthesis of related structures. For example, US patent US9029547B1 discloses a novel process for the synthesis of 4-aryl-4-acylpiperidine derivatives using indium metal. google.com This method involves the reaction of a 4-arylpyridine with an acid anhydride (B1165640) in the presence of indium powder, which could potentially be adapted for the synthesis of chlorophenyl piperidinol precursors. google.com
The synthesis of specific isomers and analogs is also a key focus of recent patents. Chinese patent CN104402842A, while describing the synthesis of a 1-(3-chlorophenyl)piperazine (B195711) derivative, provides a relevant synthetic route starting from 3-chloroaniline (B41212) and diethanolamine. google.com This highlights a strategy for constructing the N-aryl bond early in the synthetic sequence. The process involves a three-step reaction that is described as straightforward with mild reaction conditions and high product purity. google.com
Furthermore, international patent application WO2007006708A1 details a process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine, showcasing a method for elaborating the piperidine nitrogen with a side chain containing a chlorophenyl group. google.com This is achieved by reacting 3-piperidinopropanol with sodium hydride and subsequently with 3-(4-chlorophenyl)propyl mesylate. google.com
A Chinese patent, CN112538042, cited in chemical literature, provides a specific example of the synthesis of 4-(4-chlorophenyl)piperidin-4-ol. chemicalbook.com The method involves the catalytic hydrogenation of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol using palladium on activated charcoal. chemicalbook.com This debenzylation step is a common strategy for obtaining the free secondary amine, which can then be further functionalized if desired. The reaction is carried out in water at room temperature and yields the product in high purity. chemicalbook.com
The table below summarizes key synthetic routes for chlorophenyl piperidinols and related precursors as disclosed in the patent literature.
| Patent/Reference | Starting Materials | Key Reagents/Conditions | Product | Key Findings/Innovations |
| EP 3666757 A1 | Primary amine, 1,5-dihalo-3-pentanone | Cyclization | N-substituted-piperidin-4-one | Provides access to key intermediates for 4-aryl-4-hydroxypiperidines. googleapis.com |
| CN102731369A | Primary amine, 1,5-dichloro-3-pentanone | Ring-closing reaction | N-substituted-4-piperidone | Method features widely available raw materials and mild reaction conditions. google.com |
| US9029547B1 | 4-Arylpyridine, Acid anhydride | Indium powder | 4-Aryl-4-acylpiperidine | Novel use of indium metal as a catalyst for the synthesis of piperidine derivatives. google.com |
| CN104402842A | 3-Chloroaniline, Diethanolamine | Thionyl chloride, 1-bromo-3-chloropropane | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | A straightforward, three-step synthesis with mild conditions and high purity for a related piperazine (B1678402) analog. google.com |
| WO2007006708A1 | 3-Piperidinopropanol, 3-(4-chlorophenyl)propyl mesylate | Sodium hydride, Aprotic polar solvent | 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]-piperidine | A method for N-alkylation of a piperidine ring with a chlorophenyl-containing side chain. google.com |
| CN112538042 | 1-Benzyl-4-(4-chlorophenyl)-4-piperidinol | Palladium on activated charcoal, Hydrogen | 4-(4-Chlorophenyl)piperidin-4-ol | Efficient debenzylation via catalytic hydrogenation to yield the final product. chemicalbook.com |
This analysis of the patent literature demonstrates a continuous effort to develop more efficient and versatile synthetic routes to chlorophenyl piperidinols. The innovations range from the development of novel catalytic systems to the optimization of reaction conditions for specific isomers and analogs, providing a valuable toolbox for medicinal chemists working on the synthesis of new therapeutic agents.
Structure Activity Relationship Sar Investigations of 1 3 Chlorophenyl Piperidin 4 Ol Derivatives
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of 1-(3-chlorophenyl)piperidin-4-ol derivatives are highly sensitive to substitutions on the aryl group, the piperidine (B6355638) nitrogen, and modifications involving the hydroxyl group.
Aryl Group Substitutions on the Piperidine Ring
The "escape from flatland" approach, which posits that more saturated and three-dimensional structures interact better with protein binding sites, suggests that the spirocyclic nature that can be achieved by modifying the piperidine ring is key to biological activity. mdpi.com The substitution pattern on the aryl ring directly influences the electronic environment and potential for specific interactions, such as hydrogen bonds or hydrophobic interactions, with target proteins. mdpi.com For example, modifications to the aryl moiety have been explored in the development of potent inhibitors of various enzymes and receptors. nih.gov
N-Substitution Effects on Pharmacological Profiles
The substituent attached to the piperidine nitrogen is a critical determinant of the pharmacological profile. The nitrogen atom's basicity and the steric and electronic properties of its substituent can influence receptor affinity, selectivity, and pharmacokinetic properties.
In a series of 4-hydroxypiperidine (B117109) analogues developed as histamine (B1213489) H3 receptor antagonists, the nature of the alkyl chain linking the piperidine nitrogen to a lipophilic residue was systematically varied. nih.gov Elongating an aliphatic chain between the piperidine nitrogen and a benzofuranyl residue from one to two or three methylene (B1212753) groups resulted in a decrease in potency. nih.gov This suggests that an optimal distance and orientation between the core piperidine scaffold and other pharmacophoric features are required for maximal activity.
The following table summarizes the effect of N-substituent chain length on the antagonistic activity (pA₂) at the H3 receptor for a series of (benzofuran-2-yl)methyl derivatives. nih.gov
| Compound | N-Substituent Linker | pA₂ Value |
| 1a | -CH₂- | High |
| 1b | -(CH₂)₂- | 7.26 |
| 1c | -(CH₂)₃- | 7.11 |
Data sourced from a study on non-imidazole H3 receptor antagonists. nih.gov
These findings underscore that even subtle changes to the N-substituent can lead to significant alterations in biological activity, highlighting the importance of this position for fine-tuning the pharmacological properties of piperidin-4-ol derivatives.
Role of Hydroxyl Group in Piperidinol Structure
The hydroxyl group at the C-4 position of the piperidine ring is a key structural feature that significantly influences the properties of these compounds. Its ability to act as a hydrogen bond donor and acceptor allows for specific interactions with biological targets. nih.gov
Crystallographic studies of 4-(4-chlorophenyl)piperidin-4-ol (B141385) show that the hydroxyl group typically occupies an axial position. nih.govresearchgate.net This specific orientation can be crucial for fitting into a receptor's binding pocket. The replacement of the 4-hydroxypiperidine ring with a more flexible 3-(methylamino)propyloxy chain in some series led to a drastic reduction in potency, indicating the importance of the rigid piperidine scaffold and the specific placement of the hydroxyl group for maintaining high affinity. nih.gov
The significance of the hydroxyl group is further highlighted by its role as a synthetic handle. For instance, acetylation of the hydroxyl group can reduce the polar surface area, potentially enhancing oral bioavailability. The 4-hydroxypiperidine core is a recurring motif in many potent antagonists, such as those targeting the human H3 receptor, underscoring its importance for biological activity. sigmaaldrich.com
Conformational Analysis and Stereochemical Influences on Activity
The three-dimensional structure of this compound derivatives is a critical factor governing their interaction with biological targets. The piperidine ring generally adopts a chair conformation, which minimizes steric strain. asianpubs.orgnih.govresearchgate.net
In the solid state, 4-(4-chlorophenyl)piperidin-4-ol exists in a chair conformation where the 4-chlorophenyl group occupies an equatorial position, while the hydroxyl group and the N-bound hydrogen atom are in axial positions. nih.govresearchgate.net This arrangement is considered to be very typical for 4-aryl-4-piperidinol structures. nih.gov The preference for an axial hydroxyl group is a common feature in related compounds and can be crucial for activity. researchgate.net
The introduction of substituents on the piperidine ring can influence its conformation. For example, an alkyl group at the C-3 position can cause a flattening of the ring around the C(2)-C(3) bond. asianpubs.org The stereochemistry of these substituents is also vital. The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been pursued to investigate the stereochemical requirements for biological activity, as different enantiomers often exhibit distinct pharmacological profiles. nih.gov The absolute configuration can determine how well a molecule fits into a chiral binding site of a protein.
Exploration of Pharmacophore Space and Three-Dimensional (3D) Structural Coverage
To better understand the SAR of this compound derivatives and to guide the design of new, more potent compounds, computational methods such as pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are employed. frontiersin.orgnih.govnih.gov
A pharmacophore model identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. researchgate.net For piperidine-based compounds, key pharmacophoric features often include the basic nitrogen atom, the aromatic ring, and the hydroxyl group.
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into how steric, electrostatic, and hydrophobic fields of a molecule influence its activity. frontiersin.orgmdpi.commdpi.com These models generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological potency. mdpi.com For instance, a CoMFA or CoMSIA model could reveal that increasing steric bulk in one region or enhancing positive electrostatic potential in another would be beneficial for activity. These computational approaches are invaluable for exploring the vast chemical space of possible derivatives and prioritizing the synthesis of compounds with the highest probability of success. researchgate.netmdpi.com
Pharmacological Profiling and Elucidation of Molecular Mechanisms for 1 3 Chlorophenyl Piperidin 4 Ol Analogs
Receptor Binding Affinities and Antagonistic/Agonistic Properties
The following subsections detail the interactions of 1-(3-Chlorophenyl)piperidin-4-ol and its analogs with critical receptors in the central nervous system.
N-Methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and memory formation. nih.gov However, their overactivation can lead to excitotoxicity and has been implicated in various neurological disorders. nih.gov Consequently, NMDA receptor antagonists are of significant interest.
Certain piperidine (B6355638) derivatives have been identified as potent antagonists of the NMDA receptor, particularly at the NR1/NR2B subtype. google.com For instance, 4-(4-Chlorophenyl)piperidin-4-ol (B141385) is recognized as an NMDA receptor antagonist. While detailed binding affinity data for this compound is not extensively available in the public domain, its structural similarity to known antagonists suggests potential activity at this receptor. The parent compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, has an IC50 for the NR2B subtype. chemicalbook.com
Research has shown that pretreatment with various NMDA receptor antagonists can block the development of tolerance to the effects of m-chlorophenylpiperazine (m-CPP), a compound that acts on serotonin (B10506) receptors. nih.gov This indicates a functional interplay between the serotonin and glutamate (B1630785) systems. nih.gov
Table 1: NMDA Receptor Antagonists and their Effects
| Compound | Action | Investigated Effect |
|---|---|---|
| 5,7-dichlorokynurenic acid | NMDA Receptor Antagonist | Blocked tolerance to m-CPP's effect on ACTH concentrations. nih.gov |
| 3-amino-1-hydroxy 2-pyrrolidone | NMDA Receptor Antagonist | Blocked tolerance to m-CPP's effect on ACTH concentrations. nih.gov |
| Dizocilpine | NMDA Receptor Antagonist | Blocked tolerance to m-CPP's effect on ACTH concentrations. nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Dopamine (B1211576) D2 receptors are a primary target for antipsychotic medications. The interaction of arylpiperazine and arylpiperidine derivatives with dopamine receptors has been a subject of extensive research. For example, a series of 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated as potential dopamine D2 receptor modulators. nih.gov
Analogs containing the 4-(4-chlorophenyl)piperazine moiety have been studied for their dopamine D4 receptor antagonist activity. nih.gov The atypical D4 antagonist clozapine (B1669256) has served as a structural template for the development of other antagonists. nih.gov
The sigma-1 receptor (S1R) is a unique protein involved in various cellular functions and is a target for the treatment of several neurological and psychiatric disorders. nih.gov Piperidine-based compounds have emerged as promising ligands for both the histamine (B1213489) H3 and sigma-1 receptors. nih.govacs.org
The piperidine moiety is considered a crucial structural feature for dual activity at H3 and σ1 receptors. acs.org Specifically, the protonated form of the piperidine derivative can form a critical salt bridge interaction with the Glu172 residue in the binding pocket of the σ1 receptor, which is believed to be responsible for the high biological activity of these ligands. nih.govacs.org For example, the compound KSK68, which features a 4-pyridylpiperidine moiety, demonstrates high affinity for both H3 and σ1 receptors. acs.org In contrast, its piperazine (B1678402) analog, KSK67, is highly selective for the H3 receptor, highlighting the importance of the piperidine structure for σ1 receptor binding. acs.org
Serotonin receptors are implicated in a wide range of physiological and psychological processes. The compound m-Chlorophenylpiperazine (m-CPP), a metabolite of trazodone (B27368), is a well-known serotonin receptor agonist and has been extensively used as a probe to study serotonin function. nih.gov It is known to be a direct 5-hydroxytryptamine (5HT) agonist, though its specific subtype mechanisms are not fully elucidated. nih.gov
Analogs of trazodone, such as those containing a 4-(3-chlorophenyl)piperazin-1-yl moiety, have been investigated for their affinity to serotonin receptors. nih.gov For instance, 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride has a high affinity for the 5-HT1A receptor. nih.gov
The nociceptin/orphanin FQ (N/OFQ) peptide and its receptor, the NOP receptor (ORL-1), form a system that is structurally related to the opioid system but has distinct functions. wikipedia.orgnih.gov This system is involved in various physiological processes, including pain modulation, learning, and memory. wikipedia.orgnih.gov N/OFQ acts as a functional antagonist at extrahypothalamic CRF1 receptors and can block the anxiogenic-like effects of CRF. nih.gov
Enzyme Inhibition Potentials
The ability of a compound to inhibit specific enzymes can have significant therapeutic implications. The piperidine scaffold is present in a variety of enzyme inhibitors.
For instance, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a key enzyme in cell signaling pathways that are often dysregulated in cancer. nih.gov
Furthermore, certain 3-piperidinyl pyridine (B92270) derivatives have been identified as highly potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H), an enzyme involved in cholesterol metabolism in the brain. acs.org In the development of these inhibitors, researchers also assessed their potential to inhibit cytochrome P450 enzymes, such as CYP3A4, to ensure selectivity and avoid potential drug-drug interactions. acs.org
Trazodone analogs with a 4-(3-chlorophenyl)piperazin-1-yl group have been evaluated for their effect on CYP3A4 activity, a crucial enzyme for drug metabolism. nih.gov This highlights the importance of assessing the enzyme inhibition profile of this class of compounds.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(4-Chlorophenyl)piperidin-4-ol |
| 5,7-dichlorokynurenic acid |
| 3-amino-1-hydroxy 2-pyrrolidone |
| Dizocilpine |
| Ifenprodil |
| m-chlorophenylpiperazine (m-CPP) |
| Clozapine |
| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride |
| Nociceptin/orphanin FQ (N/OFQ) |
| KSK68 |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The inhibition of NAPE-PLD presents a therapeutic strategy for various pathological conditions by modulating NAE levels. Research has led to the discovery of potent NAPE-PLD inhibitors, and analogs of this compound have been investigated in this context.
High-throughput screening and subsequent medicinal chemistry efforts have identified specific chemotypes that potently and selectively inhibit NAPE-PLD. nih.gov For instance, the development of inhibitors like LEI-401, which features a piperidine core, demonstrates the potential of this scaffold. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine ring and its substituents can significantly impact inhibitory potency. While symmetrically substituted dichlorophenes have been identified as potent NAPE-PLD inhibitors, the exploration of piperidine-containing compounds continues to be a promising avenue. nih.gov The ability of these compounds to reduce the levels of a broad range of NAEs in a NAPE-PLD-dependent manner highlights their potential for modulating the endocannabinoid system. nih.gov
| Compound Class | Target Enzyme | Effect | Reference |
| Piperidine Analogs | NAPE-PLD | Inhibition of NAE biosynthesis | nih.gov |
| Symmetrically Substituted Dichlorophenes | NAPE-PLD | Potent Inhibition | nih.gov |
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH increases the endogenous levels of anandamide, leading to a range of therapeutic effects, including analgesia and anxiolysis. Consequently, the development of FAAH inhibitors has been a major focus of drug discovery. nih.govnih.gov
Analogs of this compound have been explored as potential FAAH inhibitors. The core structure provides a versatile scaffold for the design of compounds that can interact with the active site of FAAH. Research has shown that various heterocyclic compounds, including those with a piperidine moiety, can exhibit significant FAAH inhibitory activity. nih.govresearchgate.net The search for novel, potent, and selective FAAH inhibitors has led to the investigation of a wide array of chemical structures, with some piperidine-based compounds showing promise. nih.govresearchgate.net The therapeutic potential of FAAH inhibition has been demonstrated in preclinical models of pain and inflammation, where inhibitors have been shown to reverse allodynia and reduce inflammatory responses. nih.gov
| Inhibitor Type | Target | Therapeutic Potential | Reference |
| Piperidine-based compounds | FAAH | Pain, Anxiety, Inflammation | nih.govresearchgate.net |
| Natural products (e.g., isoflavones) | FAAH | Potential for lower toxicity | nih.gov |
IκB Kinase (IKKb) Inhibition
The transcription factor NF-κB plays a critical role in the inflammatory response, and its activation is regulated by the IκB kinase (IKK) complex, of which IKKb is a key catalytic subunit. Inhibition of IKKb is a promising strategy for the treatment of inflammatory diseases. While direct evidence linking this compound specifically to IKKb inhibition is still emerging, the broader class of piperidine-containing molecules has been investigated for anti-inflammatory properties, which may involve the NF-κB pathway. The structural motifs present in this compound analogs could potentially be optimized to target the ATP-binding site of IKKb. Further research is warranted to explore the direct inhibitory effects of this specific chemical series on IKKb activity and the downstream modulation of NF-κB signaling.
Kinase (ALK, ROS1) Inhibition
Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when genetically altered, can act as oncogenic drivers in various cancers, including non-small cell lung cancer. The development of small molecule inhibitors targeting these kinases has revolutionized the treatment of ALK-positive and ROS1-positive malignancies.
Piperidine-3-ol derivatives have been successfully developed as potent inhibitors of ALK. nih.gov These inhibitors, which often feature a pyrrolotriazine core, have demonstrated significant in vitro and in vivo activity. nih.gov The stereochemistry of the piperidine ring has been shown to be crucial for inhibitory potency, with trans-4-aryl-piperidine-3-ols exhibiting greater efficacy than their cis diastereomers. nih.gov Although the specific analog this compound is not the primary focus of these studies, the research highlights the importance of the substituted piperidine scaffold in achieving potent ALK inhibition. The general applicability of the piperidine core in kinase inhibitor design suggests that analogs of this compound could be rationally designed to target ALK and ROS1.
| Kinase Target | Inhibitor Scaffold | Key Structural Feature | Reference |
| ALK | Piperidine-3-ol derivatives | Stereochemistry at C3 and C4 | nih.gov |
| ALK | Pyrrolotriazine-piperidine hybrids | Potent in vitro and in vivo activity | nih.gov |
Modulation of Biological Pathways and Cellular Processes
Beyond direct enzyme inhibition, the biological effects of this compound analogs extend to the modulation of complex cellular pathways and processes. These interactions are fundamental to their potential therapeutic applications and underscore the multifaceted nature of their pharmacological profiles.
Brain-Derived Neurotrophic Factor (BDNF) Secretion Modulation
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of BDNF signaling has been implicated in a variety of neurological and psychiatric disorders. The ability to modulate BDNF secretion represents a significant therapeutic opportunity. While specific studies on the direct modulation of BDNF secretion by this compound are not extensively documented, the known effects of modulating the endocannabinoid system, for which this class of compounds shows potential, are linked to changes in BDNF expression and signaling. Further investigation is required to elucidate the direct impact of these specific piperidine analogs on BDNF secretion and its downstream signaling cascades.
Antimicrobial Activity Mechanisms
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. biomedpharmajournal.org Heterocyclic compounds, including those containing a piperidine ring, have long been recognized for their diverse pharmacological properties, including antimicrobial activity. biomedpharmajournal.orgijpbs.comresearchgate.net
| Compound Class | Tested Against | Potential Mechanism | Reference |
| Piperidin-4-one derivatives | Gram-positive and Gram-negative bacteria, Fungi | Disruption of cell membrane, Enzyme inhibition | biomedpharmajournal.orgijpbs.com |
| N-benzhydrylpiperidin-4-amine derivatives | Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus, Aspergillus niger, Aspergillus flavus | Not specified | researchgate.net |
Antioxidant Activity Investigations
The exploration of the antioxidant potential of this compound analogs is an emerging area of research. While comprehensive studies on a wide range of its derivatives are not extensively documented, preliminary investigations into structurally related compounds provide initial insights into their capacity to counteract oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Consequently, the identification of novel antioxidant agents is of significant scientific interest.
Research into compounds containing the 4-phenylpiperidin-4-ol (B156043) scaffold has begun to shed light on their potential free-radical scavenging properties. These investigations are crucial for establishing structure-activity relationships (SAR), which delineate how the chemical structure of a molecule influences its biological activity. Understanding the SAR is fundamental for the rational design of more potent and selective antioxidant compounds.
Detailed Research Findings
A study focusing on a pyrazole (B372694) derivative incorporating a 4-phenylpiperidin-4-ol moiety, specifically 4-phenylpiperidin-4-ol substituted pyrazole (CHP), has offered a glimpse into the antioxidant capabilities of this class of compounds. icm.edu.plresearchgate.net The antioxidant activity of CHP was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common and reliable method for assessing the free-radical scavenging ability of a compound. icm.edu.plresearchgate.net
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance, which can be measured spectrophotometrically. The results of this assay for the CHP compound are presented in the table below.
Table 1. DPPH Radical Scavenging Activity of 4-phenylpiperidin-4-ol substituted pyrazole (CHP)
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 15.4 |
| 20 | 28.2 |
| 30 | 41.6 |
| 40 | 55.8 |
| 50 | 69.3 |
The data indicates that the 4-phenylpiperidin-4-ol substituted pyrazole derivative (CHP) exhibits a concentration-dependent increase in DPPH radical scavenging activity. icm.edu.plresearchgate.net This suggests that the 4-phenylpiperidin-4-ol moiety may contribute to the observed antioxidant effects. icm.edu.plresearchgate.net However, it is important to note that the presence of the pyrazole ring system and the absence of a chlorine substituent on the phenyl ring differentiate this analog from this compound. The electronic effects of the chloro-substituent on the phenyl ring in the parent compound could significantly influence its antioxidant potential, a subject that warrants further specific investigation.
The findings for the CHP compound underscore the potential of the broader class of phenylpiperidin-4-ol derivatives as antioxidant agents. icm.edu.plresearchgate.net Further studies are necessary to elucidate the precise mechanisms of action and to systematically evaluate how different substituents on both the phenyl ring and the piperidine nitrogen affect the antioxidant activity. Such research would be invaluable in developing a comprehensive understanding of the structure-activity relationships within this family of compounds and for designing novel analogs with enhanced antioxidant properties.
Pharmacokinetic and Metabolic Research on Chlorophenyl Piperidinol Compounds
In Vitro Metabolic Stability and Metabolite Identification
The metabolic fate of a compound is a key determinant of its efficacy and duration of action. In vitro studies using liver fractions are fundamental in predicting how a drug will be metabolized in vivo.
The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics, including piperidine-containing drugs. Research on compounds structurally related to 1-(3-Chlorophenyl)piperidin-4-ol suggests that CYP enzymes, particularly CYP3A4 and CYP2D6, are likely involved in its biotransformation. acs.orgnih.gov For many 4-aminopiperidine (B84694) drugs, CYP3A4 is a major contributor to their metabolism. acs.orgnih.gov The metabolism of these compounds can be influenced by the nature of the substituent on the piperidine (B6355638) nitrogen. acs.org For instance, the N-dealkylation of several 4-aminopiperidine drugs is primarily catalyzed by CYP3A4. acs.orgnih.gov
Studies on other piperidine derivatives have also highlighted the role of CYP3A4 in their metabolism. nih.gov The inhibition of CYP3A4 can be a significant factor, as many piperidine-based compounds have been found to be modest to potent inhibitors of this enzyme. nih.gov This suggests that this compound could also interact with CYP3A4, potentially leading to drug-drug interactions if co-administered with other substrates of this enzyme.
For piperidine-containing compounds, several metabolic pathways have been identified. Key transformations include hydroxylation of the piperidine ring and, where applicable, amide hydrolysis. Research on diarylpyrazole analogs containing a piperidine ring showed that hydroxylation of the piperidine ring is a significant metabolic route in rat liver microsomes. researchgate.net Similarly, studies on other piperidine derivatives have demonstrated that aliphatic hydroxylation of the piperazine (B1678402) or piperidine ring is a major metabolic pathway. frontiersin.org
In the case of N-substituted-4-arylpiperidin-4-ol derivatives, which are structurally analogous to this compound, oxidation of the piperidinol ring has been observed. researchgate.net This can lead to the formation of various oxidized metabolites. frontiersin.org The piperidine ring itself can be oxidized to a ketone at the beta-position. nih.gov Another potential metabolic transformation is N-oxidation of the piperidine nitrogen. nih.gov
Based on these findings, the primary metabolic pathways for this compound are likely to involve hydroxylation of the piperidine ring and potential oxidation of the alcohol group.
Table 1: Predicted Metabolic Pathways for this compound
| Metabolic Pathway | Predicted Metabolite(s) | Enzymatic System |
| Piperidine Ring Hydroxylation | Mono- and di-hydroxylated derivatives | Cytochrome P450 |
| Oxidation of the Alcohol | 1-(3-Chlorophenyl)piperidin-4-one | Alcohol Dehydrogenase / Cytochrome P450 |
| N-Dealkylation (if substituted) | Not directly applicable, but a key pathway for N-substituted analogs | Cytochrome P450 (e.g., CYP3A4) |
| Aromatic Hydroxylation | Hydroxylated chlorophenyl derivatives | Cytochrome P450 |
This table is illustrative and based on metabolic pathways of structurally similar compounds.
The rate and profile of drug metabolism can vary significantly between different species. These differences are often investigated using in vitro systems like liver S9 fractions from various species (e.g., human, rat, mouse). While specific data for this compound is not available, studies on other compounds highlight the importance of such comparisons. For instance, the in vitro metabolism of certain compounds in human and mouse liver subcellular fractions has revealed differences in the metabolites formed. frontiersin.org The metabolism of the antipsoriatic drug 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzol[b] nih.govnih.govnaphthyridin-5(7H)-one showed that while the same metabolites were formed in rat, dog, monkey, and human liver slices, their relative amounts varied across species. alspi.com Such species-specific differences are critical for the extrapolation of preclinical animal data to humans.
In Vivo Disposition and Brain Penetration in Animal Models
The in vivo disposition of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), determines its concentration and persistence in various tissues. For centrally acting agents, the ability to penetrate the blood-brain barrier is paramount.
While specific in vivo data for this compound is not publicly available, research on other chlorophenyl-piperidine derivatives provides some insights. For example, the nonimidazole inverse agonist BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride] demonstrated an oral bioavailability of 84% in mice and was shown to enhance tele-methylhistamine levels in the mouse brain, indicating brain penetration. nih.gov The disposition of a compound is influenced by its metabolic stability and physicochemical properties.
Influence of Structural Features on Pharmacokinetic Properties
The pharmacokinetic properties of a molecule can be fine-tuned by modifying its chemical structure. In the realm of piperidine derivatives, several structure-activity relationship (SAR) studies have shed light on how specific structural features impact metabolism and bioavailability.
For instance, in a series of piperidine-substituted quinolones, blocking the 6-position of the piperidine ring with a trifluoromethyl group was found to reduce the clearance rate and increase oral bioavailability. nih.gov This suggests that modifications to the piperidine ring of this compound could similarly alter its pharmacokinetic profile.
Furthermore, studies on 4-aminopiperidine drugs have shown that the nature and size of the substituents on the piperidine nitrogen can significantly affect their interaction with metabolic enzymes like CYP3A4, thereby influencing their clearance. acs.orgnih.gov The introduction of unsaturation in the piperidine ring has also been shown to increase potency in some series, although this can also affect metabolic stability. dndi.org The replacement of a piperazine with a piperidine ring has been shown to improve metabolic stability in rat liver microsomes for certain compounds. alspi.com
The presence and position of the chloro-substituent on the phenyl ring are also expected to influence the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, and metabolic pathways.
Computational Chemistry and Molecular Modeling Applications in 1 3 Chlorophenyl Piperidin 4 Ol Research
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties that are crucial for understanding the reactivity and stability of a compound like 1-(3-Chlorophenyl)piperidin-4-ol.
HOMO-LUMO Energy Levels and Chemical Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
For this compound, DFT calculations would determine the energies of these orbitals. From the HOMO and LUMO energy values, various chemical reactivity descriptors can be calculated, providing a deeper understanding of the molecule's behavior.
Table 1: Hypothetical Chemical Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Formula | Significance | Hypothetical Value |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 7.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 1.2 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | 4.35 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 3.15 eV |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | 0.159 eV⁻¹ |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. | 3.00 eV |
Note: The values in this table are for illustrative purposes and are not based on actual experimental or computational data for this compound.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.
For this compound, an MEP analysis would likely reveal:
Negative potential regions (red/yellow): Concentrated around the oxygen atom of the hydroxyl group and the chlorine atom, indicating these are sites susceptible to electrophilic attack.
Positive potential regions (blue): Located around the hydrogen atoms, particularly the hydroxyl proton and the protons on the piperidine (B6355638) ring, suggesting these are sites for nucleophilic attack.
Neutral regions (green): Predominantly over the carbon framework.
This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the compound's biological activity.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.
Prediction of Binding Modes and Affinities with Target Proteins (e.g., DNA Gyrase, Lanosterol 14 α-demethylase, KEAP1-NRF2)
DNA Gyrase: This enzyme is a crucial target for antibacterial drugs. Molecular docking of this compound into the active site of DNA gyrase could predict its potential as an antibacterial agent by identifying key interactions (hydrogen bonds, hydrophobic interactions) with the enzyme's amino acid residues.
Lanosterol 14 α-demethylase (CYP51): A key enzyme in the biosynthesis of sterols in fungi and mammals, making it a target for antifungal and cholesterol-lowering drugs. Docking studies could elucidate whether this compound can fit into the active site of CYP51 and predict its binding affinity, suggesting a potential role as an inhibitor.
KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a major regulator of cellular defense against oxidative stress. Inhibiting the KEAP1-NRF2 interaction is a promising strategy in cancer therapy. Molecular docking could assess the ability of this compound to bind to the Kelch domain of KEAP1, potentially disrupting its interaction with NRF2. The docking score, representing the binding affinity, would indicate the strength of this interaction.
In Silico Assessment of Druggability and Bioavailability
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which are crucial for determining their druggability and bioavailability.
For this compound, various computational models could predict parameters such as:
Lipinski's Rule of Five: To assess oral bioavailability.
Aqueous solubility: Affecting absorption.
Blood-brain barrier permeability: Important for CNS-acting drugs.
Cytochrome P450 inhibition: To predict potential drug-drug interactions.
Human Ether-à-go-go-Related Gene (hERG) inhibition: To assess cardiotoxicity risk.
Table 2: Predicted Physicochemical and ADMET Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
| Molecular Weight | 211.69 g/mol | Adherence to Lipinski's Rule (<500) |
| LogP | 2.5 | Lipophilicity (Lipinski's Rule <5) |
| Hydrogen Bond Donors | 1 | Adherence to Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 2 | Adherence to Lipinski's Rule (<10) |
| Polar Surface Area | 32.26 Ų | Influences cell permeability |
Note: These values are based on general predictive models and not on specific experimental data for this compound.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies.
Molecular Dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule over time. By simulating the movements of atoms and molecules, MD can reveal:
The flexibility and conformational preferences of this compound in different environments (e.g., in water or bound to a protein).
The stability of the ligand-protein complex over time, validating docking results.
The key intermolecular interactions that stabilize the bound conformation.
An MD simulation of this compound would likely explore the different chair and boat conformations of the piperidine ring and the rotational freedom of the chlorophenyl group, providing a comprehensive understanding of its dynamic behavior.
Translational Aspects and Future Directions in Chlorophenyl Piperidinol Drug Discovery
Development of Novel Therapeutic Agents based on the Piperidinol Scaffold
The piperidine (B6355638) ring is a fundamental structural motif found in numerous natural alkaloids and synthetic pharmaceuticals, valued for its versatile biological activities. nih.gov Its derivatives, particularly those within the piperidinol class, have emerged as a significant scaffold in medicinal chemistry. These compounds are being explored for a wide range of therapeutic applications, from central nervous system disorders to infectious diseases and oncology. nih.gov The unique three-dimensional structure and chemical properties of the piperidinol core allow for the development of targeted agents with diverse pharmacological profiles.
Applications in Neurological Research (e.g., Cognitive Impairments)
The piperidinol scaffold is a promising framework for the development of novel treatments for neurological disorders marked by cognitive deficits. Cognitive impairment is a debilitating feature of many conditions, including Alzheimer's disease, schizophrenia, and dementia, and is characterized by difficulties in memory, attention, and executive function. mdpi.comnih.gov Research into the neuroprotective effects of various compounds has highlighted the potential for therapeutic intervention. mdpi.com
Recent studies have begun to explore the connection between conditions like essential tremor and cognitive impairment, revealing that what was once considered a purely motor disorder often involves cognitive deficits in areas such as executive function and memory. mdpi.com The development of new therapeutic agents is crucial, and the piperidinol structure is of interest. For instance, a benzene-substituted piperidinol derivative, Y36, was identified as a potent positive allosteric modulator (PAM) for the GluN2A receptor, which is involved in synaptic plasticity and learning. acs.org This finding underscores the potential of the piperidinol scaffold to modulate key neurological targets implicated in cognitive processes. While direct studies on "1-(3-Chlorophenyl)piperidin-4-ol" for cognitive impairment are not prominent, the broader class of piperidine derivatives is under investigation for various neurological applications. nih.gov
The complexity of neurodegenerative diseases necessitates the identification of reliable biomarkers and innovative therapeutic strategies. mdpi.commdpi.com The development of piperidinol-based compounds that can cross the blood-brain barrier and interact with specific neural pathways represents a significant opportunity in the search for treatments that can prevent or reverse cognitive decline. acs.org
Anti-Tuberculosis and Antimicrobial Agent Development
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains presents a formidable global health challenge, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. mdpi.complos.org The piperidine scaffold is a key component in the development of new therapeutics to combat these resilient pathogens. biomedpharmajournal.orgderpharmachemica.com
Piperidinol derivatives have shown particular promise as anti-tubercular agents. nih.gov One class of piperidinols acts as irreversible, time-dependent inhibitors of arylamine N-acetyltransferase (NAT), an essential enzyme for the survival of Mycobacterium tuberculosis within macrophages. nih.gov Inhibition of this enzyme disrupts the pathogen's cell-wall lipid synthesis, a critical pathway for its persistence. nih.gov A high-throughput screening identified 3-benzoyl-4-phenyl-1-methylpiperidinol as a selective inhibitor of prokaryotic NAT, and subsequent studies of its analogues confirmed potent antimycobacterial activity, with MIC values ranging from 2.3 to 16.9 µM against M. tuberculosis. nih.gov
The proposed mechanism involves the chemical transformation of the piperidinol into a reactive phenyl vinyl ketone (PVK) species, which then covalently modifies the NAT enzyme. nih.gov This unique mode of action makes these compounds attractive starting points for further drug development against tuberculosis. nih.gov Beyond tuberculosis, piperidine-containing compounds and related heterocyclic structures are being investigated for broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. biomedpharmajournal.orgderpharmachemica.commdpi.com
| Compound Class | Target Organism | Mechanism of Action | Activity Range (MIC) | Citation |
| Piperidinol Analogues | Mycobacterium tuberculosis | Inhibition of Arylamine N-acetyltransferase (NAT) | 2.3–16.9 µM | nih.gov |
| Spiro Compounds | Mycobacterium tuberculosis | Inhibition of MmpL3 | - | plos.org |
| Piperidin-4-one Derivatives | Various Bacteria & Fungi | General Antimicrobial | Moderate to Significant | biomedpharmajournal.org |
Anticancer Research Applications
The piperidine pharmacophore is a well-established structural component in anticancer drug discovery. nih.gov Compounds containing this ring system have been investigated for their efficacy against a variety of cancers, including hematological malignancies like leukemia, myeloma, and lymphoma. nih.govnih.gov
Derivatives of piperidin-4-one, a class closely related to piperidinols, have demonstrated significant cytotoxic effects. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anticancer agents. nih.gov Specific compounds from this series were found to inhibit the growth of multiple hematological cancer cell lines and promote apoptosis by increasing the expression of pro-apoptotic genes such as p53 and Bax. nih.gov Molecular docking studies suggested that these compounds could effectively bind to critical protein targets involved in cancer cell survival and proliferation, such as those in the JAK/STAT signaling pathway, which is often dysregulated in blood cancers. nih.gov
The versatility of the piperidine scaffold allows for its incorporation into various molecular frameworks to target different cancer-related pathways. nih.gov Its presence in compounds designed to induce apoptosis, inhibit cell migration, and arrest the cell cycle highlights its importance in the development of new chemotherapeutic agents. nih.gov
| Compound Series | Cancer Type | Key Findings | Potential Target | Citation |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological Cancers (Myeloma, Leukemia, Lymphoma) | Reduced cell growth, increased mRNA of p53 and Bax. | JAK/STAT Pathway Proteins | nih.gov |
| Piperine (Piperidine Alkaloid) | Leukemia (HL60 cells) | Induces apoptosis and cell cycle arrest. | Caspase-3 | nih.gov |
| DTPEP (Piperidine Derivative) | Breast Cancer | - | - | nih.gov |
Challenges and Opportunities in Piperidinol-Based Drug Design
Despite the therapeutic promise of the piperidinol scaffold, its development into clinical drugs is fraught with challenges. A primary hurdle is navigating the vast and complex chemical space to identify molecules with both high potency and favorable drug-like properties. nih.gov The structural complexity and stereochemical diversity of piperidine derivatives can make their synthesis and purification laborious and costly. nih.govnih.gov
A significant challenge in modern drug discovery is achieving target selectivity to minimize off-target effects. For piperidinol-based compounds, this means designing molecules that can differentiate between related cellular targets, which is particularly difficult but crucial for safety and efficacy. acs.org Furthermore, ensuring that these compounds have appropriate pharmacokinetic profiles—including absorption, distribution, metabolism, and excretion (ADME)—is a major consideration. acs.org For instance, high lipophilicity, which can be a feature of some piperidinol derivatives, may lead to poor solubility and potential toxicities, hindering further development. plos.orgmdpi.com
Q & A
Q. What are the common synthetic routes for 1-(3-Chlorophenyl)piperidin-4-ol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, polyhalonitrobutadienes can serve as precursors for constructing piperidin-4-ol derivatives, as demonstrated in the synthesis of structurally similar compounds like 25g (1-[1-(1H-Benzotriazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dien-1-yl]-4-(4-chlorophenyl)-piperidin-4-ol). Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.
- Catalysts : Bases like sodium hydroxide or potassium carbonate improve substitution efficiency.
- Temperature : Optimized between 60–80°C to avoid side reactions.
Yields are maximized by controlling stoichiometry and using intermediates like 4-(4-chlorophenyl)piperidin-4-ol as starting materials .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm for the 3-chlorophenyl group; piperidine protons at δ 3.0–4.0 ppm). C NMR confirms carbon frameworks, such as the hydroxyl-bearing C4 (δ 70–75 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., O-H stretch at 3200–3600 cm, C-Cl at 550–850 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNO with [M+H] at 228.0785) .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring affect the biological activity of piperidin-4-ol derivatives?
Methodological Answer: Substitution impacts electronic and steric properties, altering target interactions. For example:
- 3-Chlorophenyl vs. 4-Hydroxyphenyl : The electron-withdrawing Cl group in 3-chlorophenyl enhances binding to hydrophobic enzyme pockets (e.g., sphingosine kinase inhibitors), whereas 4-hydroxyphenyl derivatives show weaker affinity due to polarity .
- Positional Isomers : 3-Chlorophenyl substitution (meta) may reduce off-target effects compared to para-substituted analogs in receptor binding assays .
Experimental Design : Use structure-activity relationship (SAR) studies with analogs like 1-(4-Methoxyphenyl)piperidin-4-ol and compare IC values across biological assays .
Q. What methodologies are used to determine the binding affinity and selectivity of this compound analogs towards specific biological targets?
Methodological Answer:
- Radioligand Binding Assays : Measure displacement of labeled ligands (e.g., H-LSD for serotonin receptors) to calculate K values. For example, a piperidin-4-ol analog showed K = 11 nM for 5-HT vs. 343 nM for 5-HT, confirming selectivity .
- Functional Assays : Use cAMP GloSensor systems to assess Gi/o-coupled receptor activity (e.g., 5-HT inhibition with EC = 0.1 nM) .
- Computational Docking : Predict binding modes using crystal structures (e.g., PDB ID T0Y) to guide SAR optimization .
Q. How can researchers resolve contradictions in pharmacological data between different studies on piperidin-4-ol derivatives?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer pH). For instance, nonspecific luminescence interference in cAMP assays was resolved by validating results across multiple cell models .
- Meta-Analysis : Compare data across analogs (e.g., 1-(4-Chlorophenyl)piperidin-4-ol vs. This compound) to identify trends in substituent effects .
- Orthogonal Assays : Confirm binding affinity with surface plasmon resonance (SPR) if radioligand assays show variability .
Q. What computational approaches are recommended for predicting the interaction of this compound with enzyme targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model ligand-enzyme complexes (e.g., sphingosine kinase 1) to assess stability and hydrogen bonding.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites on the molecule .
- Retrosynthesis Tools : Use AI-driven platforms (e.g., Template_relevance Reaxys) to design analogs with improved synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
